molecular formula C12H22O3 B145418 Ethyl-8-methyl-7-oxononanoate CAS No. 126245-80-5

Ethyl-8-methyl-7-oxononanoate

Cat. No.: B145418
CAS No.: 126245-80-5
M. Wt: 214.3 g/mol
InChI Key: MDUYTVHVDUOISU-UHFFFAOYSA-N
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Description

Ethyl-8-methyl-7-oxononanoate is a branched-chain ester characterized by a ketone group at the 7th carbon and a methyl substituent at the 8th position of the nonanoate backbone. Ethyl-7-oxononanoate has a molecular formula of C₁₁H₂₀O₃, a molecular weight of 200.27 g/mol, and an XLogP3 value of 1.8, indicating moderate hydrophobicity . The 8-methyl substitution in the target compound likely increases steric hindrance and hydrophobicity compared to its non-methylated counterpart, influencing its solubility, reactivity, and chromatographic behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-8-methyl-7-oxononanoate can be synthesized through several routes. One common method involves the esterification of 8-methyl-7-oxononanoic acid with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl-8-methyl-7-oxononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-8-methyl-7-oxononanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl-8-methyl-7-oxononanoate shares functional and structural similarities with the following compounds (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Key Properties
This compound* C₁₂H₂₂O₃ 214.30 (estimated) Ester, ketone, methyl branch ~2.3† Increased hydrophobicity, steric effects
Ethyl-7-oxononanoate C₁₁H₂₀O₃ 200.27 Ester, ketone 1.8 Moderate polarity, dimerizes in ionization
(8S)-8-amino-7-oxononanoate C₉H₁₆NO₃⁻ 186.12 Carboxylate, ketone, amine -0.5‡ High polarity, pH-dependent solubility
Methyl octanoate C₉H₁₈O₂ 158.24 Ester 2.1 Volatile, used in flavorings

*Estimated properties based on ethyl-7-oxononanoate ; †Predicted increase due to methyl branch; ‡Estimated based on amine group polarity .

Physicochemical and Analytical Behavior

  • Retention and Migration: this compound is expected to exhibit longer retention times in gas chromatography compared to linear esters like methyl octanoate due to its branched structure. However, its migration time in electrophoretic systems may differ significantly due to charge distribution and molecular weight .
  • Ionization Dynamics: Similar to ethyl-7-oxononanoate, the target compound may form protonated dimers in mass spectrometry under high concentrations, complicating quantification .
  • Solubility: The methyl branch reduces water solubility compared to ethyl-7-oxononanoate, while the amine-containing analog, (8S)-8-amino-7-oxononanoate, demonstrates enhanced solubility in acidic media due to its zwitterionic nature .

Functional Differences

  • Reactivity: The ketone group at C7 in this compound enables nucleophilic additions (e.g., Grignard reactions), whereas the amine group in (8S)-8-amino-7-oxononanoate facilitates peptide bond formation or metal coordination .
  • Biological Relevance: (8S)-8-amino-7-oxononanoate is a precursor in biotin biosynthesis, highlighting its biochemical specificity, whereas ethyl esters like the target compound are more relevant in synthetic chemistry or flavor industries .

Research Findings and Practical Implications

  • Chromatography: this compound’s branched structure necessitates optimized chromatographic conditions to resolve it from linear esters like ethyl hexanoate or methyl octanoate .
  • Synthetic Utility : The methyl branch may hinder enzyme-catalyzed reactions (e.g., lipase-mediated hydrolysis) compared to unbranched analogs, making it less favorable for biocatalytic applications .
  • Spectroscopic Challenges: Dimer formation in ionization (observed in ethyl-7-oxononanoate) could lead to misinterpretation of mass spectra unless collision-induced dissociation (CID) is applied .

Biological Activity

Ethyl-8-methyl-7-oxononanoate is a chemical compound with the molecular formula C₁₂H₂₂O₃, recognized for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, commonly via the esterification of 8-methyl-7-oxononanoic acid with ethanol under acidic conditions. Advanced industrial processes often utilize continuous flow methods to enhance yield and purity. The compound is characterized by its reactivity, undergoing oxidation, reduction, and substitution reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to 8-methyl-7-oxononanoic acidPotassium permanganate, chromium trioxide
Reduction Converts ketone group to alcoholLithium aluminum hydride, sodium borohydride
Substitution Ester group undergoes nucleophilic substitutionAmines or alcohols under acidic/basic conditions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study employing the agar disk diffusion method demonstrated that this compound effectively inhibited the growth of several strains of Listeria monocytogenes and Staphylococcus aureus, while showing limited effects on Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0625 to 2.5 mg/mL for various strains tested, indicating a potent antimicrobial effect.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in several cancer types, suggesting potential as an anti-cancer agent. The mechanisms underlying this activity may involve the induction of apoptosis and disruption of cellular metabolism.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within microbial cells and cancer cells. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Listeria monocytogenes0.1251.25
Staphylococcus aureus0.52.5
Escherichia coli>6.25>6.25

The compound demonstrated significant antibacterial activity against Gram-positive strains but was ineffective against Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer treatment potentials, this compound was tested on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
1080
5050
10030

These findings suggest that higher concentrations of the compound significantly impair cancer cell survival.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl-8-methyl-7-oxononanoate, and how should data be interpreted?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural features, including the ethyl ester and ketone groups. For purity assessment, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS). Infrared (IR) spectroscopy can validate functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹. Ensure calibration with reference standards and cross-validate results with computational predictions (e.g., DFT calculations) .

Q. How can synthetic routes to this compound be optimized for yield and reproducibility?

  • Methodology : Design stepwise protocols with controlled reaction conditions (temperature, solvent, catalyst). For example, employ a Claisen condensation or enzymatic catalysis (e.g., PLP-dependent enzymes analogous to AONS in biotin biosynthesis) . Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography. Document all steps in detail, including failure conditions, to enable replication .

Q. What are the best practices for ensuring purity in this compound synthesis?

  • Methodology : Implement rigorous purification workflows (e.g., distillation, preparative HPLC) and validate purity using melting point analysis, elemental analysis, and ¹H/¹³C NMR. Compare experimental data with literature values for known derivatives. For trace impurities, use gas chromatography (GC-MS) with selective ion monitoring .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be analyzed and rationalized?

  • Methodology : Employ chiral chromatography or NMR derivatization with chiral auxiliaries (e.g., Mosher’s acid). For mechanistic insights, use X-ray crystallography to resolve absolute configurations, as demonstrated in AONS enzyme-substrate complexes . Computational modeling (e.g., molecular docking) can predict steric and electronic influences on stereoselectivity .

Q. What experimental and computational strategies resolve contradictions in reported reaction kinetics for similar 7-oxononanoate derivatives?

  • Methodology : Conduct systematic kinetic studies under varied conditions (pH, temperature) and compare with literature data. Use stopped-flow spectroscopy to capture transient intermediates, as applied in AONS mechanistic studies . For conflicting computational results, perform sensitivity analyses (e.g., varying DFT functionals) and validate with experimental activation parameters .

Q. How can enzyme-inspired catalysis improve the sustainability of this compound synthesis?

  • Methodology : Investigate biomimetic catalysts (e.g., PLP-dependent enzyme mimics) to replicate the efficiency of AONS in biotin biosynthesis . Optimize reaction parameters (e.g., cofactor recycling, solvent-free conditions) and assess green metrics (atom economy, E-factor). Compare turnover numbers (TON) and enantiomeric excess (ee) with traditional methods .

Q. What statistical approaches are recommended for handling variability in spectroscopic or chromatographic data?

  • Methodology : Apply error propagation analysis to instrumental measurements (e.g., NMR integration errors). Use ANOVA or t-tests to compare batch-to-batch reproducibility. For chromatographic peaks, integrate signal-to-noise ratios and apply Gaussian fitting to quantify uncertainty .

Q. How should researchers design experiments to probe the metabolic or environmental fate of this compound?

  • Methodology : Use isotopic labeling (e.g., ¹⁴C or deuterium) in degradation studies. Combine liquid chromatography-tandem MS (LC-MS/MS) for metabolite identification and computational tools (e.g., EPI Suite) to predict biodegradation pathways. Include controls for abiotic degradation (light, pH) .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of synthetic and analytical data for this compound?

  • Methodology : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Report all synthetic procedures, including solvent volumes, reaction times, and purification yields.
  • Provide raw spectral data (NMR, MS) in supplementary materials with annotated peaks.
  • For reproducibility, include error margins and statistical significance in kinetic or thermodynamic data .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodology : Re-evaluate computational parameters (basis sets, solvation models) and validate with experimental data (e.g., X-ray structures). Use multi-method approaches (DFT, MD simulations) to cross-check predictions. Publish negative results to inform future studies .

Properties

IUPAC Name

ethyl 8-methyl-7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYTVHVDUOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560027
Record name Ethyl 8-methyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126245-80-5
Record name Ethyl 8-methyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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